[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
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Overview
Description
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a biochemical compound used in proteomics research. Its molecular formula is C11H9N3O , and its molecular weight is 199.21 g/mol . It is a colorless powder with an aromatic odor .
Synthesis Analysis
The synthetic routes for this compound can vary. One method involves electrochemical oxidation of semicarbazone at a platinum electrode in acetonitrile using lithium perchlorate as a supporting electrolyte . Further details on alternative synthetic methods would require additional research.
Molecular Structure Analysis
The chemical structure of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is provided in Figure 1. It is a five-membered heterocyclic ring containing oxygen and nitrogen atoms . The compound exhibits specific dihedral angles between its phenyl and pyrazole rings .
Scientific Research Applications
Organic Synthesis and Cyanomethylation
Acetonitrile serves as an essential organic solvent and a versatile intermediate in organic synthesis. Over the past decades, researchers have increasingly focused on its conversion reactions as a building block. Notably, acetonitrile has become a powerful tool for synthesizing nitrogen-containing compounds and nitrile-containing compounds. Let’s explore two key aspects:
a. Conventional Synthesis Methods: Acetonitrile’s excellent solvent properties, low cost, and widespread availability have made it a common choice in organic synthesis . Researchers have developed various methods to incorporate acetonitrile into complex molecules, including cyanomethylation reactions. These reactions allow the introduction of cyano groups (CN) into organic frameworks, expanding the scope of accessible compounds.
b. Electrochemical Synthesis: Electrochemical conversions involving acetonitrile have gained significant interest due to their efficiency and environmental benefits . Acetonitrile’s good conductivity and eco-friendly features make it an attractive candidate for electrochemical transformations. Researchers have harnessed its potential to create nitrogen-containing compounds and nitriles. The mechanistic pathways and substrate scope in electrochemical acetonitrile-based reactions continue to be explored.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-4-2-3-5-9(8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIPKXZASMDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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